بنزوكسازولونات
Benzoxazolones are a class of organic compounds characterized by the presence of a benzene ring fused to an oxazoline moiety. These molecules often exhibit diverse biological activities, making them valuable in pharmaceutical and agrochemical research. Structurally, they typically consist of a five-membered heterocyclic ring (oxazoline) attached to a six-membered aromatic ring (benzene), creating a unique molecular framework that can influence various pharmacological properties.
Benzoxazolones are known for their potential as anticonvulsant, anti-inflammatory, and antimicrobial agents. Their structural diversity allows for the modification of functional groups, which can significantly impact their efficacy and selectivity. Due to these properties, benzoxazolones have been explored extensively in medicinal chemistry, leading to the development of new compounds with improved therapeutic profiles.
In synthesis, benzo[f]oxazol-2(3H)-one is a common starting material, from which various derivatives can be obtained through diverse chemical transformations. The functionalization of this core structure offers numerous opportunities for creating molecules tailored to specific applications in drug discovery and development.

هيكل | الاسم الكيميائي | CAS | وسط |
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5-fluoro-3-[2-(methylsulfanyl)ethyl]-1,3-benzoxazol-2(3H)-one | 19420-37-2 | C10H10FNO2S |
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3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one | 19420-41-8 | C10H7NO2 |
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2(3H)-Benzoxazolone, 3,5,7-trimethyl- | 90859-33-9 | C10H11NO2 |
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Chlorzoxazone | 95-25-0 | C7H4ClNO2 |
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5-Methanesulfonyl-6-nitro-3H-benzooxazol-2-one | 31770-95-3 | C8H6N2O6S |
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6-(1-hydroxyethyl)-1,3-benzoxazol-2(3H)-one | 54903-17-2 | C9H9NO3 |
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2(3H)-Benzoxazolone, 3-phenyl- | 68305-32-8 | C13H9NO2 |
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2(3H)-Benzoxazolone, 6-(bromoacetyl)-3-methyl- | 79851-85-7 | C10H8BrNO3 |
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3,7-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | 1267216-41-0 | C9H9NO2 |
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N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide | 847731-98-0 | C16H14N2O3 |
الوثائق ذات الصلة
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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